molecular formula C10H10N2O B14961407 N-(cyanomethyl)-3-methylbenzamide

N-(cyanomethyl)-3-methylbenzamide

Cat. No.: B14961407
M. Wt: 174.20 g/mol
InChI Key: BOLQSKCEFTWYRL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-methylbenzamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of a cyano group (-CN) attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the direct treatment of 3-methylbenzamide with cyanomethyl chloride in the presence of a base. This reaction also proceeds at room temperature and can be carried out without the need for a solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-methylbenzamide
  • N-(cyanomethyl)-4-methylbenzamide
  • N-(cyanomethyl)-3-chlorobenzamide

Comparison

N-(cyanomethyl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(cyanomethyl)-3-methylbenzamide

InChI

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,6H2,1H3,(H,12,13)

InChI Key

BOLQSKCEFTWYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC#N

Origin of Product

United States

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